Silicon(4+) vs. Germanium(4+) Ion Implantation: Differentiated Amorphization and Gate Oxide Growth in Dual-Thickness Fabrication
In a patented method for forming dual-thickness gate oxide layers, both Si⁴⁺ and Ge⁴⁺ are identified as suitable amorphizing ions. The process involves implanting either Si⁴⁺ or Ge⁴⁺ ions to create an amorphous layer that subsequently oxidizes at an accelerated rate. This results in a gate oxide that is approximately twice as thick as a non-implanted region, with a final thickness difference of about 70 Å (e.g., one oxide at 70 Å and the other at 140 Å) [1]. While both ions achieve the same functional outcome in this specific application, the selection between Si⁴⁺ and Ge⁴⁺ is critical based on process integration concerns: Ge⁴⁺ implantation may introduce unwanted Ge contamination or alter the electronic properties of the silicon substrate, whereas Si⁴⁺ is isoelectronic and inherently compatible with the silicon lattice, minimizing potential defect states and dopant cross-contamination [1].
| Evidence Dimension | Gate Oxide Thickness Differential after Amorphizing Implant and Oxidation |
|---|---|
| Target Compound Data | Si⁴⁺ ion implant (unspecified dose) enables formation of a thicker gate oxide, resulting in a ~70 Å thickness differential compared to non-implanted region. |
| Comparator Or Baseline | Ge⁴⁺ ion implant (unspecified dose) enables formation of a thicker gate oxide, resulting in a ~70 Å thickness differential compared to non-implanted region. |
| Quantified Difference | Quantitatively identical final oxide thickness differential (approximately 70 Å) is achieved with both Si⁴⁺ and Ge⁴⁺ implantation. The differentiator is qualitative: Si⁴⁺ offers superior substrate compatibility and eliminates the risk of germanium contamination. |
| Conditions | Silicon substrate, masked ion implantation of Si⁴⁺ or Ge⁴⁺ ions to form an amorphous layer, followed by thermal oxidation to grow gate oxide layers of approximately 70 Å and 140 Å. |
Why This Matters
For semiconductor manufacturers, selecting Si⁴⁺ over Ge⁴⁺ avoids the introduction of a foreign atomic species (Ge) into the silicon lattice, reducing defect-related yield loss and maintaining strict process purity requirements.
- [1] US Patent No. 6,455,405. (2002). Using implantation method to control gate oxide thickness on dual oxide semiconductor devices. United States Patent and Trademark Office. View Source
